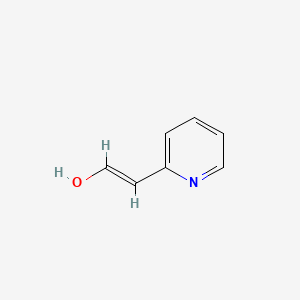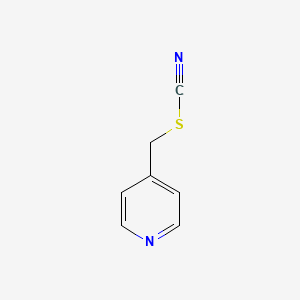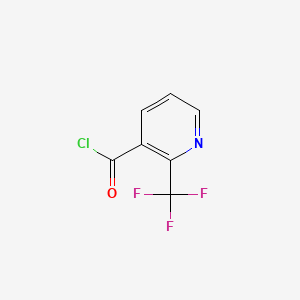![molecular formula C17H15NO4 B568480 [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate CAS No. 115227-92-4](/img/structure/B568480.png)
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate is a complex organic compound that features both acetyloxy and hydroxyacetamide functional groups attached to a fluorenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 9H-fluoren-2-amine with acetic anhydride to introduce the acetyloxy group. This is followed by the hydroxylation of the resulting intermediate to form the hydroxyacetamide group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to optimize the reaction rates and yields. The industrial process would also focus on minimizing waste and ensuring the safety of the production environment.
Análisis De Reacciones Químicas
Types of Reactions
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyacetamide group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Aplicaciones Científicas De Investigación
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate involves its interaction with specific molecular targets. The acetyloxy and hydroxyacetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The fluorenyl moiety provides a rigid and planar structure that can intercalate with DNA or other biomolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Fluoren-2-yl isocyanate
- 9,9-Bis(4-hydroxyphenyl) fluorene
- 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene
Uniqueness
Compared to these similar compounds, [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate is unique due to the presence of both acetyloxy and hydroxyacetamide groups. This dual functionality allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
115227-92-4 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.31 |
Nombre IUPAC |
[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C17H15NO4/c1-11(19)22-10-17(20)18(21)14-6-7-16-13(9-14)8-12-4-2-3-5-15(12)16/h2-7,9,21H,8,10H2,1H3 |
Clave InChI |
ZMVFPEUAJIBOPM-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Sinónimos |
2-(Acetyloxy)-N-(9H-fluoren-2-yl)-N-hydroxyacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)
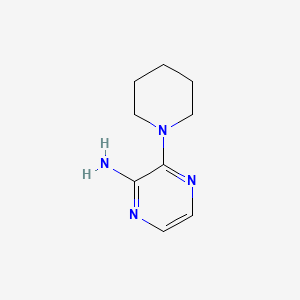
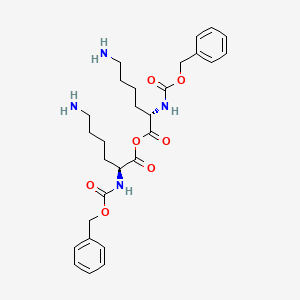

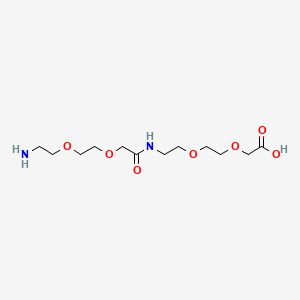
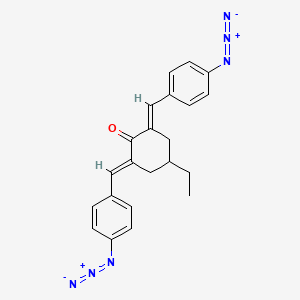
![1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole](/img/structure/B568410.png)
